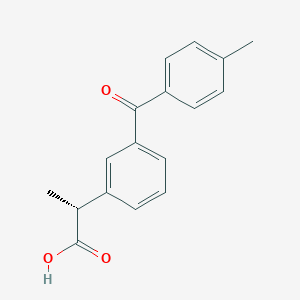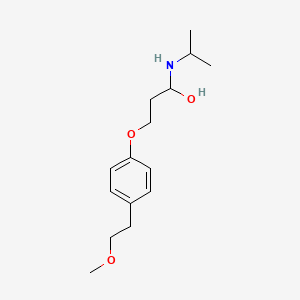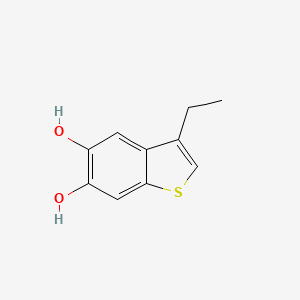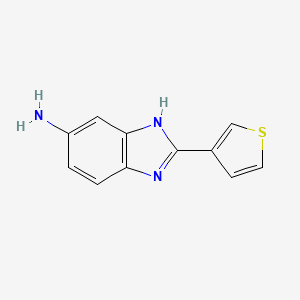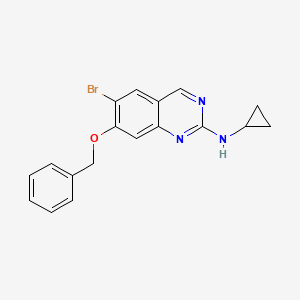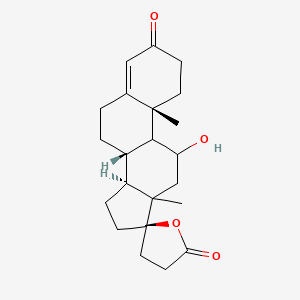
11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone is a chemical compound with the molecular formula C23H30O6 and a molecular weight of 402.49 g/mol . This compound is a derivative of pregnane, a steroid nucleus, and is characterized by the presence of hydroxyl groups at positions 11 and 17, a keto group at position 3, and a gamma-lactone ring at position 21 .
準備方法
The synthesis of 11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone involves multiple steps. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with a suitable pregnane derivative.
Hydroxylation: Introduction of hydroxyl groups at positions 11 and 17 using reagents such as osmium tetroxide or hydrogen peroxide.
Oxidation: Conversion of the hydroxyl group at position 3 to a keto group using oxidizing agents like pyridinium chlorochromate (PCC).
Lactonization: Formation of the gamma-lactone ring at position 21 through intramolecular esterification under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone undergoes various chemical reactions, including :
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the keto group at position 3 to a hydroxyl group. Reagents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The hydroxyl groups at positions 11 and 17 can undergo substitution reactions with reagents such as acyl chlorides or alkyl halides to form esters or ethers.
Major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of the original compound .
科学的研究の応用
11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including hormonal disorders and certain types of cancer.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
作用機序
The mechanism of action of 11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone involves its interaction with specific molecular targets and pathways . The compound can bind to steroid receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, including anti-inflammatory and anti-proliferative actions. The exact pathways and molecular targets involved are still under investigation, but they likely include nuclear receptors and signaling proteins involved in cell growth and differentiation .
類似化合物との比較
11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone can be compared with other similar compounds, such as :
Drospirenone: A synthetic progestin with a similar steroidal structure but different functional groups, used in hormonal contraceptives.
Spironolactone: A potassium-sparing diuretic with a similar lactone ring structure, used to treat conditions like heart failure and hypertension.
Eplerenone: Another potassium-sparing diuretic with a similar core structure but different substituents, used for similar medical conditions as spironolactone.
The uniqueness of this compound lies in its specific functional groups and the gamma-lactone ring, which confer distinct chemical and biological properties .
特性
CAS番号 |
41850-19-5 |
|---|---|
分子式 |
C22H30O4 |
分子量 |
358.5 g/mol |
IUPAC名 |
(8S,10R,11R,14S,17R)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H30O4/c1-20-8-5-14(23)11-13(20)3-4-15-16-6-9-22(10-7-18(25)26-22)21(16,2)12-17(24)19(15)20/h11,15-17,19,24H,3-10,12H2,1-2H3/t15-,16-,17+,19?,20-,21?,22+/m0/s1 |
InChIキー |
VKQZKUPABHSTTG-GHCDIQHGSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2[C@@H](CC4([C@H]3CC[C@@]45CCC(=O)O5)C)O |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45CCC(=O)O5)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13854134.png)
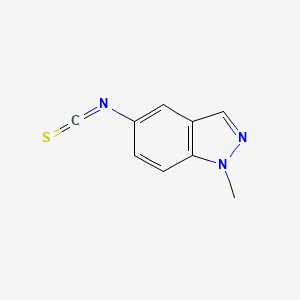
![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)
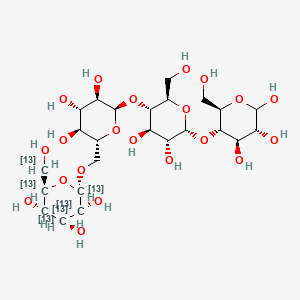
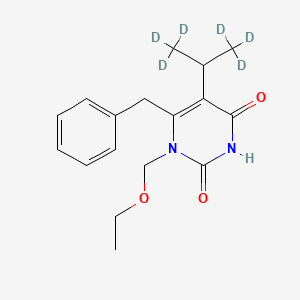
![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13854157.png)
